Product packaging for [(Oct-2-yn-1-yl)sulfanyl]benzene(Cat. No.:CAS No. 194856-56-9)

[(Oct-2-yn-1-yl)sulfanyl]benzene

Cat. No.: B12566526
CAS No.: 194856-56-9
M. Wt: 218.36 g/mol
InChI Key: JOCZOSPVGSZQRB-UHFFFAOYSA-N
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Description

Contextualization of Organosulfur Compounds in Modern Organic Synthesis and Catalysis

Organosulfur compounds, organic molecules containing a carbon-sulfur bond, are of paramount importance in the landscape of modern organic chemistry. chemeo.comsigmaaldrich.com Their diverse chemical reactivity and presence in numerous biologically active molecules make them a cornerstone of both organic synthesis and medicinal chemistry. nih.govchemspider.com Thioethers, a subclass of organosulfur compounds, are recognized for their utility as versatile intermediates, capable of undergoing various transformations to form other functional groups. researchgate.net They are integral to the synthesis of many pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.com The unique electronic properties conferred by the sulfur atom allow these compounds to participate in a wide array of chemical reactions, including as ligands in catalysis and as building blocks in the construction of complex molecular architectures. nih.gov

Overview of Alkynyl Thioethers as Advanced Synthetic Intermediates and Functional Molecules

Alkynyl thioethers, which feature a sulfur atom attached to an alkyne, represent a specialized and highly reactive class of organosulfur compounds. The combination of the sulfur atom and the carbon-carbon triple bond within the same molecule imparts unique reactivity, making them valuable intermediates in organic synthesis. These compounds can undergo a variety of transformations, including cycloaddition reactions and functionalization of the alkyne. Gold-catalyzed reactions of alkynyl thioethers, for instance, have been shown to provide access to complex heterocyclic structures. The polarized nature of the alkyne fragment in these molecules allows for regioselective reactions, further enhancing their synthetic utility.

Rationale for Comprehensive Academic Investigation of [(Oct-2-yn-1-yl)sulfanyl]benzene

Scope and Objectives of Research on this compound

A foundational research program on this compound would logically encompass several key objectives. The primary goal would be to develop and optimize a reliable synthetic route to the compound. Following successful synthesis, a thorough characterization using modern spectroscopic techniques (such as NMR, IR, and mass spectrometry) would be essential to confirm its structure and purity.

Subsequent research would likely focus on exploring its reactivity. This could involve investigating its participation in known reactions of aryl alkynyl thioethers, such as metal-catalyzed cross-coupling reactions, cycloadditions, and dearomatization reactions. The influence of the octynyl chain on the reactivity of the aryl thioether and the alkyne would be a key point of investigation. The ultimate objective would be to understand the fundamental chemical properties of this compound and to evaluate its potential as a useful intermediate for the synthesis of novel and functional molecules.

Due to the limited specific data available for this compound, a detailed data table of its chemical and physical properties cannot be provided at this time.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18S B12566526 [(Oct-2-yn-1-yl)sulfanyl]benzene CAS No. 194856-56-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

194856-56-9

Molecular Formula

C14H18S

Molecular Weight

218.36 g/mol

IUPAC Name

oct-2-ynylsulfanylbenzene

InChI

InChI=1S/C14H18S/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-5,13H2,1H3

InChI Key

JOCZOSPVGSZQRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCSC1=CC=CC=C1

Origin of Product

United States

Strategic Methodologies for the Chemical Synthesis of Oct 2 Yn 1 Yl Sulfanyl Benzene

Transition Metal-Catalyzed Approaches for C(aryl)–S and C(sp)–S Bond Formation

Transition metal catalysis provides a powerful and versatile toolkit for the construction of C-S bonds. Palladium, copper, and nickel complexes, in particular, have been extensively developed for such transformations, enabling the coupling of a wide range of sulfur nucleophiles with suitable electrophilic partners.

Palladium-Mediated Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Negishi, Sonogashira variants)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application has been successfully extended to the formation of C-S bonds. The Buchwald-Hartwig amination, originally developed for C-N bond formation, has been adapted for the synthesis of aryl thioethers. nih.govorganic-chemistry.org This methodology can be applied to the synthesis of [(Oct-2-yn-1-yl)sulfanyl]benzene by coupling thiophenol with a suitable oct-2-ynyl electrophile.

A general approach involves the reaction of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a base. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. For instance, a catalyst system comprising Pd(OAc)₂ and 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) has proven effective for a broad range of substrates. organic-chemistry.org Mechanochemical methods, which utilize mechanical force to initiate chemical reactions, have also been developed for Pd-catalyzed C-S coupling, offering potential advantages such as reduced solvent usage and milder reaction conditions. ucl.ac.uk

While direct coupling of thiophenol with an oct-2-ynyl halide under standard Buchwald-Hartwig conditions is a plausible route, variations of Sonogashira or Negishi couplings could also be envisioned, though less commonly employed for direct C(sp)-S bond formation from thiols.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂DiPPFNaOt-BuToluene80-110Good to Excellent organic-chemistry.org
Pd-PEPPSI-IPent-K-tert-butoxideNone (Ball-milling)Room TempHigh ucl.ac.uk
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100GoodGeneral Buchwald-Hartwig C-S Coupling Principle

Table 1: Exemplary Conditions for Palladium-Catalyzed C-S Bond Formation

Copper-Catalyzed Thiol-Yne Hydrothiolation and Coupling Protocols

Copper-catalyzed reactions represent a highly effective and economical alternative for the synthesis of alkynyl sulfides. One of the most direct methods is the hydrothiolation of alkynes with thiols, also known as the thiol-yne click reaction. researchgate.net This approach involves the addition of the S-H bond of a thiol across the carbon-carbon triple bond of an alkyne.

For the synthesis of this compound, this would involve the reaction of thiophenol with oct-2-yne. Copper catalysts can promote this reaction, often with high regioselectivity. Another powerful copper-catalyzed method is the cross-coupling of thiols with bromoalkynes. organic-chemistry.org This reaction provides a direct route to the target molecule by coupling thiophenol with 1-bromo-oct-2-yne. These reactions are typically mild and tolerate a wide variety of functional groups.

CatalystReactantsBaseSolventTemperature (°C)Yield (%)Reference
CuIThiophenol, 1-Bromo-oct-2-yneK₂CO₃DMFRoom TempHigh organic-chemistry.org
CuIThiophenol, Oct-2-yneEt₃NCH₃CN60GoodGeneral Thiol-Yne Principle

Table 2: Representative Copper-Catalyzed Syntheses of Alkynyl Sulfides

Nickel-Catalyzed C–S Bond Construction Strategies

Nickel catalysis has emerged as a powerful tool for the formation of carbon-heteroatom bonds, including C-S bonds. Nickel-catalyzed cross-coupling reactions can provide an alternative to palladium-based systems, often with different reactivity and selectivity profiles. For instance, a photoredox-mediated nickel-catalyzed cross-coupling of thiols with aryl iodides has been developed. nih.gov While this specific protocol involves an aryl halide, the underlying principle of using a nickel catalyst for C-S bond formation is relevant.

The direct nickel-catalyzed coupling of thiophenol with an activated oct-2-yne derivative, such as an oct-2-ynyl halide, is a feasible synthetic strategy. These reactions often proceed under mild conditions and can tolerate a range of functional groups. nih.govthieme-connect.de

Catalyst SystemReactantsAdditiveSolventTemperature (°C)Yield (%)Reference
NiCl₂(dppf)Thiophenol, Oct-2-ynyl Bromide-THFRoom TempGood capes.gov.br (by analogy)
NiCl₂·glyme / dtbbpyThiophenol, Oct-2-ynyl HalideMnDMA0 - Room TempGood acs.org (by analogy)

Table 3: Plausible Conditions for Nickel-Catalyzed Synthesis

Other Transition Metal-Catalyzed Dehydrohalogenation or Coupling Reactions

Besides palladium, copper, and nickel, other transition metals such as rhodium and gold have been shown to catalyze the formation of alkynyl sulfides. Rhodium complexes, for example, can catalyze the hydrothiolation of alkynes with thiols. nih.govorganic-chemistry.orgnih.gov The complex TpRh(PPh₃)₂ (Tp = hydrotris(3,5-dimethylpyrazolyl)borate) has been shown to be a highly active catalyst for this transformation, proceeding with excellent regioselectivity for alkyl thiols. nih.govnih.gov

Gold catalysts are also known to activate alkynes towards nucleophilic attack. nih.govwikipedia.org Gold-catalyzed hydrothiolation of oct-2-yne with thiophenol would provide a direct route to the desired product. These reactions often proceed under very mild conditions.

Dehydrohalogenation reactions, typically base-induced eliminations of hydrogen halides from alkyl halides, can also be facilitated by transition metal catalysts, though this is a less common approach for the direct synthesis of alkynyl sulfides from a thiol and an alkynyl precursor. acsgcipr.org

CatalystReaction TypeReactantsSolventTemperature (°C)Yield (%)Reference
Tp*Rh(PPh₃)₂HydrothiolationThiophenol, Oct-2-yneTHFRoom TempHigh nih.govnih.gov
[Au(I) L]XHydrothiolationThiophenol, Oct-2-yneDichloromethaneRoom TempGood nih.govwikipedia.org

Table 4: Rhodium and Gold-Catalyzed Approaches

Metal-Free Synthetic Pathways for this compound

While transition metal catalysis offers powerful methods for C-S bond formation, metal-free alternatives provide advantages in terms of cost, toxicity, and ease of product purification. Radical-mediated reactions, in particular, have gained prominence as a "click" chemistry approach to the synthesis of vinyl sulfides.

Radical-Mediated Thiol-Yne Click Reactions and Additions

The radical-mediated thiol-yne reaction is a powerful, metal-free method for the synthesis of vinyl sulfides. d-nb.inforesearchgate.net This reaction typically proceeds via a radical chain mechanism initiated by light (photoinitiation) or a radical initiator. acs.orgunica.it The addition of a thiyl radical, generated from thiophenol, to the alkyne (oct-2-yne) leads to a vinyl radical intermediate, which then abstracts a hydrogen atom from another thiol molecule to propagate the chain and form the product.

This reaction is generally highly efficient and proceeds under mild conditions. The regioselectivity of the addition can often be controlled, with anti-Markovnikov addition typically being favored. d-nb.info The use of visible-light photoredox catalysis has further expanded the scope and applicability of this reaction.

Initiation MethodInitiator/CatalystReactantsSolventTemperature (°C)Yield (%)Reference
Photoinitiation (UV)None or Photoinitiator (e.g., DMPA)Thiophenol, Oct-2-yneAcetonitrileRoom TempHigh acs.org
Visible Light PhotoredoxEosin Y / Blue LEDThiophenol, Oct-2-yneAcetonitrileRoom TempGood to Excellent(by analogy)

Table 5: Metal-Free Radical Thiol-Yne Reactions

Alkynylation of Thiols via Hypervalent Iodine Reagents (e.g., Ethynyl (B1212043) Benziodoxolones, EBX)

The use of hypervalent iodine reagents, particularly ethynyl benziodoxolones (EBX), has emerged as a powerful and highly chemoselective method for the synthesis of thioalkynes. nih.govacs.org This metal-free approach offers a mild and rapid alternative to traditional methods that often require harsh conditions or the use of highly reactive intermediates like lithium acetylides. acs.org The reaction involves the direct alkynylation of a thiol with an EBX reagent, transferring the ethynyl group to the sulfur atom.

The mechanism of this transformation has been a subject of detailed computational and experimental investigation. Initially, a concerted α-addition mechanism was proposed. nih.govacs.org However, further studies have revealed a more complex mechanistic landscape. nih.govacs.org For the reaction of thiols with EBX reagents, a pathway involving an initial sulfur-iodine interaction, followed by a concerted β-addition, is now understood to be a key pathway. nih.govacs.org The operative mechanism can be influenced by the nature of the substituent on the alkyne. nih.govacs.org For instance, electron-donating groups on the alkyne tend to favor the β-addition pathway, while electron-withdrawing groups favor the α-addition pathway. nih.govacs.org With the commonly used TIPS-EBX reagent, both pathways can be accessible. nih.gov

A significant advantage of using EBX reagents is the slow rate of the competing oxidation of thiols to disulfides, a common side reaction in other methods. nih.govacs.org This allows for a highly efficient and clean alkynylation process. The reaction is typically fast, often completing within minutes at room temperature in an open flask, and demonstrates remarkable functional group tolerance. organic-chemistry.orgacs.org

The general applicability of this method is highlighted by its successful use with a wide array of thiols, including aromatic, aliphatic, and more complex structures like thioglycosides and cysteine-containing peptides. nih.govorganic-chemistry.org Furthermore, the scope extends to various substituted EBX reagents, allowing for the synthesis of a diverse range of thioalkynes bearing functional groups such as alkenes, alkynes, ethers, chlorides, azides, and alcohols. nih.gov

Table 1: Examples of Thiol Alkynylation using EBX Reagents

Thiol SubstrateEBX ReagentProductYield (%)Reference
(4-Methoxyphenyl)methanethiolAlkyl-substituted EBXCorresponding alkynyl sulfide (B99878)59-84 nih.gov
ThiophenolsAryl-substituted EBXCorresponding alkynyl sulfideHigh nih.gov
ThioglycosidesVarious EBX reagentsCorresponding alkynyl thioglycosideGood nih.gov
ThioacidsVarious EBX reagentsCorresponding alkynyl thioesterGood nih.gov
Sodium hydrogen sulfideVarious EBX reagentsCorresponding terminal alkyneGood nih.gov

This table is illustrative and compiled from data presented in the referenced literature.

Nucleophilic Substitution Reactions Involving Thiolates and Alkynyl Halides or Electrophiles

Nucleophilic substitution reactions represent a classical and widely employed strategy for the synthesis of alkynyl thioethers. This approach fundamentally involves the reaction of a sulfur-based nucleophile, typically a thiolate anion, with an alkynyl electrophile. The most common electrophiles used in this context are alkynyl halides (iodides, bromides).

The generation of the thiolate is a crucial first step and is usually achieved by treating the corresponding thiol with a suitable base. The choice of base can be critical to the success of the reaction, influencing both the rate and the yield. Once formed, the thiolate anion attacks the electrophilic sp-hybridized carbon of the alkynyl halide, displacing the halide and forming the desired C-S bond.

While conceptually straightforward, this method can be hampered by several challenges. The stability of the alkynyl halide and the potential for side reactions, such as elimination or polymerization, need to be carefully managed. The presence of other functional groups in either the thiol or the alkynyl halide can also lead to compatibility issues, requiring protection-deprotection strategies.

Despite these potential drawbacks, nucleophilic substitution remains a valuable tool in the synthesis of alkynyl thioethers due to its simplicity and the ready availability of a wide range of starting materials. Variations of this method may involve the use of other alkynyl electrophiles, such as those activated by sulfonate leaving groups. The specific reaction conditions, including solvent, temperature, and the nature of the base and counterion, can be optimized to maximize the yield and purity of the desired this compound.

Photochemical or Electrochemical Routes to Alkynyl Thioethers

In the quest for more sustainable and efficient synthetic methodologies, photochemical and electrochemical approaches for the construction of C-S bonds have gained increasing attention. These methods offer the potential for milder reaction conditions and unique reactivity patterns compared to traditional thermal reactions.

Photochemical Synthesis:

Photochemical methods for the synthesis of alkynyl thioethers often involve the generation of highly reactive intermediates, such as radicals, under the influence of light. For instance, a dual-catalytic system employing both a photoredox catalyst and a nickel catalyst has been developed for the cross-coupling of thiols with terminal alkynes. In this process, the photoredox catalyst, upon irradiation, facilitates the generation of a thiyl radical from the thiol. This radical can then engage in a catalytic cycle with the nickel complex and the alkyne to form the desired alkynyl thioether. The use of light as an energy source allows for reactions to be conducted at ambient temperature, often with high functional group tolerance.

Electrochemical Synthesis:

Electrochemical methods provide an alternative, reagent-free approach to activate substrates for C-S bond formation. In the context of alkynyl thioether synthesis, an electrochemical strategy might involve the anodic oxidation of a thiol to generate a thiyl radical or another reactive sulfur species. This electrochemically generated intermediate can then react with a suitable alkyne partner. Alternatively, the alkyne itself could be activated electrochemically. The precise control over the applied potential can offer a high degree of selectivity and can circumvent the need for chemical oxidants or reductants, leading to a more environmentally benign process.

While still an emerging area, both photochemical and electrochemical methods hold significant promise for the synthesis of alkynyl thioethers like this compound, offering pathways that are often complementary to traditional synthetic routes. researchgate.net Further research in this field is expected to expand the scope and practicality of these green chemical approaches.

Chemo-, Regio-, and Stereoselective Control in this compound Synthesis

Achieving high levels of chemo-, regio-, and stereoselectivity is a paramount challenge in the synthesis of complex organic molecules. In the context of preparing this compound and related vinyl sulfides, which can be intermediates or byproducts in certain synthetic routes, these aspects of selectivity are of critical importance. The following sections will discuss the key factors that govern these selective outcomes.

Factors Influencing Markovnikov vs. Anti-Markovnikov Addition

The hydrothiolation of alkynes, a common method for synthesizing vinyl sulfides, can proceed via two different regiochemical pathways: Markovnikov and anti-Markovnikov addition. The regiochemical outcome is largely dictated by the reaction mechanism, which in turn is influenced by the choice of catalyst and reaction conditions.

Markovnikov Addition: In a typical Markovnikov addition of a thiol to an unsymmetrical alkyne, the sulfur atom adds to the more substituted carbon of the triple bond. This is often observed in reactions that proceed through a carbocationic intermediate, where the stability of the intermediate cation directs the regioselectivity. Acid-catalyzed hydrothiolation reactions frequently favor the Markovnikov product.

Anti-Markovnikov Addition: Conversely, anti-Markovnikov addition involves the sulfur atom bonding to the less substituted carbon of the alkyne. This regioselectivity is characteristic of radical-mediated hydrothiolation reactions. The reaction is typically initiated by a radical initiator (e.g., AIBN) or by photolysis, which generates a thiyl radical. This radical then adds to the alkyne in a way that produces the more stable radical intermediate, leading to the anti-Markovnikov product.

The choice between these two pathways is therefore a powerful tool for controlling the regiochemical outcome of the synthesis. For a terminal alkyne like 1-octyne, a radical-mediated hydrothiolation with thiophenol would be expected to yield the anti-Markovnikov product, where the sulfur is attached to the terminal carbon of the original double bond. Conversely, under conditions favoring a carbocationic mechanism, the Markovnikov product would be expected.

Diastereoselectivity (E/Z Isomerism) in Vinyl Sulfide Formation

When hydrothiolation of an alkyne leads to the formation of a vinyl sulfide, the stereochemistry of the resulting double bond (E/Z isomerism) is a key consideration. The diastereoselectivity of this process is highly dependent on the reaction mechanism.

Syn-Addition: In many metal-catalyzed hydrothiolation reactions, a syn-addition of the S-H bond across the alkyne is observed. This means that the sulfur and hydrogen atoms add to the same face of the triple bond. For a terminal alkyne, this typically leads to the formation of the E-isomer of the vinyl sulfide. The mechanism often involves the coordination of the alkyne to the metal center, followed by migratory insertion and reductive elimination.

Anti-Addition: Radical-mediated hydrothiolation reactions, on the other hand, often proceed via an anti-addition pathway. The initial addition of the thiyl radical to the alkyne generates a vinyl radical intermediate. The subsequent hydrogen abstraction step can occur from the face opposite to the sulfur substituent, leading to the formation of the Z-isomer as the major product.

The stereochemical outcome can also be influenced by steric factors and the specific ligands used in metal-catalyzed systems. Careful selection of the reaction conditions is therefore crucial to control the E/Z ratio of the vinyl sulfide product.

Functional Group Compatibility and Tolerance in Synthesis

The ability to tolerate a wide range of functional groups is a hallmark of a robust and widely applicable synthetic method. In the synthesis of this compound, ensuring that other functional groups present in the starting materials or intermediates remain intact is essential for synthetic efficiency.

The use of hypervalent iodine reagents, such as EBX, for the alkynylation of thiols is a prime example of a method with excellent functional group compatibility. nih.gov These reactions are typically performed under mild, metal-free conditions, which minimizes the potential for side reactions with sensitive functional groups. nih.gov A broad spectrum of functionalities are well-tolerated on both the thiol and the alkyne component, including:

Alkenes

Alkynes

Ethers

Halides (e.g., chlorides)

Azides

Alcohols

This high degree of functional group tolerance obviates the need for many protection-deprotection steps, leading to more concise and efficient synthetic routes. nih.gov

In contrast, methods that employ more reactive intermediates or harsher conditions, such as those involving organolithium reagents or strong acids/bases, may exhibit lower functional group compatibility. In such cases, careful planning and the use of appropriate protecting groups are necessary to avoid undesired transformations. The choice of synthetic strategy must therefore take into account the functional group landscape of the target molecule to ensure a successful and high-yielding synthesis.

Advanced Spectroscopic and Structural Elucidation of Oct 2 Yn 1 Yl Sulfanyl Benzene

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of [(Oct-2-yn-1-yl)sulfanyl]benzene would exhibit characteristic signals for both the aromatic and aliphatic portions of the molecule. The protons on the phenyl ring typically resonate in the downfield region of 7.0-8.0 ppm. youtube.com The specific splitting pattern of these aromatic protons can reveal the substitution pattern on the benzene (B151609) ring. For a monosubstituted benzene ring, a complex multiplet is often observed. rsc.orgchemicalbook.com

The aliphatic protons of the octynyl chain would appear at higher fields (more shielded). The methylene (B1212753) protons adjacent to the sulfur atom (S-CH₂) are expected to appear as a singlet around 3.5-4.0 ppm, influenced by the deshielding effect of the sulfur. The protons of the methylene group adjacent to the alkyne (C≡C-CH₂) would likely resonate around 2.2-2.4 ppm. The remaining methylene and methyl protons of the octyl group would appear further upfield, typically between 0.8 and 1.6 ppm, with predictable splitting patterns based on their neighboring protons. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. libretexts.org The carbon atoms of the phenyl ring would appear in the aromatic region, typically between 120 and 140 ppm. The ipso-carbon (the carbon directly attached to the sulfur) would be shifted relative to the other aromatic carbons.

The sp-hybridized carbons of the alkyne triple bond are a key feature, resonating in a characteristic range of approximately 70-90 ppm. researchgate.net The methylene carbon attached to the sulfur (S-CH₂) would be found in the range of 30-40 ppm. The other aliphatic carbons of the octyl chain would appear at higher field strengths, with the terminal methyl carbon being the most shielded. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl Protons7.0 - 7.5 (m)-
Phenyl Carbons-125 - 135
Ipso-Carbon-~130
S-CH₂~3.6 (s)~35
C≡C (internal)-~80, ~85
C≡C-CH₂~2.3 (t)~20
-(CH₂)₄-CH₃1.2 - 1.6 (m)22 - 32
-CH₃~0.9 (t)~14

Note: Predicted values are approximate and can be influenced by solvent and other experimental conditions. 'm' denotes multiplet, 's' denotes singlet, and 't' denotes triplet.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the octynyl chain. For instance, the triplet of the methylene group adjacent to the alkyne would show a correlation to the neighboring methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. ualberta.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connection between the phenyl ring and the octynyl chain via the sulfur atom. For example, a correlation would be expected between the S-CH₂ protons and the ipso-carbon of the phenyl ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands that confirm the presence of its constituent functional groups. dummies.com

C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. dummies.com

C-H stretching (aliphatic): The C-H stretching vibrations of the octyl chain would be observed in the region of 2850-2960 cm⁻¹.

C≡C stretching: The carbon-carbon triple bond stretch of an internal alkyne is a characteristic, though often weak, band in the region of 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.com Its intensity is dependent on the symmetry of the alkyne; less symmetrical alkynes generally show a more prominent peak.

C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds within the phenyl ring typically appear as a series of absorptions in the 1450-1600 cm⁻¹ region. dummies.com

C-S stretching: The carbon-sulfur stretching vibration is generally weak and falls in the fingerprint region of the spectrum, typically around 600-800 cm⁻¹.

Raman spectroscopy is particularly useful for detecting non-polar or weakly polar functional groups that give weak signals in IR spectroscopy.

C≡C stretching: The carbon-carbon triple bond of the alkyne, especially in a relatively non-polar environment, often gives a strong and sharp signal in the Raman spectrum in the 2100-2260 cm⁻¹ region. nih.govlibretexts.org This makes Raman spectroscopy an excellent complementary technique to IR for confirming the presence of the alkyne.

Phenyl Moiety Vibrations: The phenyl ring also exhibits characteristic Raman bands. The symmetric "ring breathing" vibration, typically around 1000 cm⁻¹, is often a prominent feature. Other bands related to C-H in-plane and out-of-plane bending and C=C stretching also contribute to the Raman fingerprint of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Interpretation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. ualberta.ca For this compound (C₁₄H₁₈S), HRMS would provide an accurate mass measurement that can confirm its molecular formula.

Fragmentation Pathway Interpretation: In addition to the molecular ion peak, the mass spectrum will show a series of fragment ions that result from the cleavage of the molecule. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely include:

Cleavage of the C-S bond: This would lead to the formation of a phenylthiolate radical cation (C₆H₅S⁺) and an octynyl radical, or a thiophenol cation and an octynyl carbocation.

Cleavage adjacent to the alkyne: Fragmentation at the propargylic position (the C-C bond next to the triple bond) is common.

Loss of alkyl fragments: The octyl chain can undergo fragmentation, leading to the loss of smaller alkyl radicals.

By analyzing the masses of these fragments, the connectivity of the molecule can be pieced together, corroborating the information obtained from NMR and vibrational spectroscopy.

Interactive Data Table: Key Spectroscopic Data for this compound

Technique Functional Group/Moiety Characteristic Signal/Feature
¹H NMR Aromatic Protons7.0 - 7.5 ppm
S-CH₂~3.6 ppm
Alkyne-adjacent CH₂~2.3 ppm
¹³C NMR Aromatic Carbons125 - 135 ppm
Alkyne Carbons (C≡C)70 - 90 ppm
S-CH₂~35 ppm
IR Spectroscopy Alkyne (C≡C)2100 - 2260 cm⁻¹ (weak)
Aromatic C=C1450 - 1600 cm⁻¹
Raman Spectroscopy Alkyne (C≡C)2100 - 2260 cm⁻¹ (strong)
Phenyl Ring Breathing~1000 cm⁻¹
HRMS Molecular Ion (M⁺)Accurate mass for C₁₄H₁₈S

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformational Analysis

A thorough review of established crystallographic databases and the broader scientific literature indicates that, to date, no publicly available single-crystal X-ray diffraction data exists for this compound. The successful isolation of a single crystal of sufficient quality is a prerequisite for X-ray crystallographic analysis, and it appears this has not yet been achieved or reported for this specific compound.

Consequently, a definitive experimental elucidation of the solid-state molecular architecture and a detailed conformational analysis for this compound cannot be presented. Such an analysis would provide precise, experimentally determined data on bond lengths, bond angles, and torsion angles, which are crucial for a complete understanding of the molecule's three-dimensional structure in the solid phase.

For illustrative purposes, should such data become available, it would be presented in a format similar to the tables below. The data would be expected to detail the geometry of the phenyl ring, the sulfide (B99878) linkage, and the octynyl chain.

Table 1: Hypothetical Crystallographic Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₄H₁₈S
Formula weight218.36
Temperaturee.g., 100(2) K
Wavelengthe.g., 0.71073 Å
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
Unit cell dimensionsa = x Å, α = 90°
b = y Å, β = z°
c = z Å, γ = 90°
Volumee.g., V ų
Ze.g., 4
Density (calculated)e.g., ρ g/cm³

Table 2: Hypothetical Selected Bond Lengths (Å)

Atom 1Atom 2Length (Å)
S1C1 (phenyl)e.g., 1.77-1.79
S1C9 (alkynyl)e.g., 1.80-1.82
C2C3 (alkyne)e.g., 1.18-1.22
C1-C6 (aromatic)avg. 1.39

Table 3: Hypothetical Selected Bond Angles (°) and Torsion Angles (°)

Atom 1Atom 2Atom 3Angle (°)
C1S1C9e.g., 100-105
S1C9C2e.g., 108-112
C9C2C3e.g., 175-179
Atom 1 Atom 2 Atom 3 Atom 4
C2(phenyl)C1(phenyl)S1C9

The absence of empirical data for this compound or closely related analogs, such as phenyl propargyl sulfide, in the crystallographic literature underscores an area ripe for future investigation. Such research would provide invaluable insight into the packing forces and intermolecular interactions that govern the solid-state behavior of this class of compounds.

Chemical Reactivity and Mechanistic Investigations of Oct 2 Yn 1 Yl Sulfanyl Benzene

Transformations Involving the Alkyne Moiety

The carbon-carbon triple bond in [(Oct-2-yn-1-yl)sulfanyl]benzene is a site of high electron density, rendering it susceptible to a variety of addition and cycloaddition reactions. These transformations provide pathways to more complex molecular architectures.

Hydrofunctionalization reactions involve the addition of an H-X molecule across the alkyne. The regioselectivity and stereoselectivity of these reactions are often controlled by the choice of catalyst and reaction conditions.

Hydrosilylation: The addition of a silicon hydride (hydrosilane) across the alkyne is a powerful method for the synthesis of vinylsilanes. For internal alkynes like this compound, ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, have been shown to be effective. nih.govnih.gov These catalysts often exhibit high selectivity for trans-addition, leading to the formation of a specific stereoisomer of the resulting vinylsilane. nih.govnih.gov The regioselectivity can be influenced by the electronic and steric properties of the substituents on the alkyne. acs.org

Hydroamination: The addition of an N-H bond from an amine across the alkyne is a direct route to enamines or imines. Gold(I) complexes are known to catalyze the hydroamination of internal alkynes. researchgate.netnih.govfrontiersin.org The reaction typically proceeds via activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the amine. frontiersin.org The regioselectivity of the addition to unsymmetrical internal alkynes is a key consideration in these reactions.

Hydroboration: The addition of a boron hydride (borane) to the alkyne, followed by oxidation, is a well-established method for the synthesis of carbonyl compounds or vinylboronates. Copper-catalyzed hydroboration of propargyl-functionalized alkynes has been reported to proceed under mild, environmentally friendly conditions in water. rsc.orgfao.org The use of specific catalysts can allow for selective formation of either the α- or β-borylated product. rsc.org Ruthenium catalysts have also been employed for the trans-hydroboration of propargyl alcohol derivatives. nih.gov

Table 1: Overview of Hydrofunctionalization Reactions

Reaction Catalyst Type Typical Reagent Product Type Key Features
Hydrosilylation Ruthenium Hydrosilane (e.g., HSiMe(OSiMe₃)₂) Vinylsilane High trans-addition selectivity. nih.govnih.gov
Hydroamination Gold(I) Amine (e.g., Arylamine) Enamine/Imine Catalytic activation of the alkyne. researchgate.netfrontiersin.org
Hydroboration Copper or Ruthenium Borane (e.g., Pinacolborane) Vinylboronate/Carbonyl Can be performed in water; regioselectivity is catalyst-dependent. rsc.orgfao.orgnih.gov

The alkyne moiety can participate as a 2π component in various cycloaddition reactions, leading to the formation of cyclic structures.

Inverse Electron Demand Diels-Alder (IEDDA) Reactions: In this type of [4+2] cycloaddition, the electron-deficient diene (e.g., a 1,2,4,5-tetrazine) reacts with an electron-rich dienophile. While alkynes are generally less reactive dienophiles than alkenes in IEDDA reactions, the reaction can be facilitated by electron-donating substituents on the alkyne. The reaction of this compound with a tetrazine would be expected to yield a pyridazine derivative. The presence of the sulfanyl group may influence the electronic properties of the alkyne and thus its reactivity.

[3+2] Cycloadditions: This class of reactions involves a 1,3-dipole reacting with a dipolarophile (the alkyne) to form a five-membered ring.

With Azides: The reaction of an organic azide with an alkyne, often catalyzed by copper(I) or ruthenium, is a prominent example of a "click" reaction, yielding a 1,2,3-triazole. Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, can catalyze the cycloaddition of azides with internal alkynes, although mixtures of regioisomers can be formed depending on the alkyne substituents. nih.gov

With Nitrones: The cycloaddition of a nitrone with an alkyne produces an isoxazoline. wikipedia.org This reaction is a concerted pericyclic process where the regioselectivity is controlled by the frontier molecular orbitals of the nitrone and the alkyne. wikipedia.org

Table 2: Cycloaddition Reactions of the Alkyne Moiety

Reaction Type Reagent Product Catalyst (if applicable)
Inverse Electron Demand Diels-Alder 1,2,4,5-Tetrazine Pyridazine None (thermal)
[3+2] Cycloaddition Organic Azide 1,2,3-Triazole Ruthenium(II) or Copper(I)
[3+2] Cycloaddition Nitrone Isoxazoline None (thermal)

The alkyne can undergo the addition of organometallic reagents in the presence of a catalyst, leading to the formation of new carbon-carbon bonds.

Carbomagnesiation: The addition of a Grignard reagent (R-MgX) across the alkyne is a carbometalation reaction that can be catalyzed by transition metals. Iron-catalyzed carbomagnesiation of propargylic alcohols has been shown to proceed with high regio- and stereoselectivity. nih.gov While this compound is not a propargylic alcohol, the principles of catalytic carbomagnesiation could potentially be applied, likely with differing reactivity and selectivity profiles due to the presence of the thioether group instead of a hydroxyl group. Zirconocene-based catalysts are also known to promote carbomagnesiation reactions. google.com

Reactions at the Sulfanyl (Thioether) Group

The sulfur atom in the thioether group possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation. The C-S bond can also be cleaved under specific conditions.

The thioether can be selectively oxidized to the corresponding sulfoxide and further to the sulfone. The extent of oxidation can often be controlled by the choice of oxidant and reaction conditions.

Oxidation to Sulfoxides: A variety of reagents can achieve the selective oxidation of sulfides to sulfoxides. Hydrogen peroxide in the presence of a suitable catalyst or in specific solvents is a common method. rsc.org Other "green" oxidizing systems, such as those using oxone in a controlled solvent environment, can also provide high yields of sulfoxides. fao.org

Oxidation to Sulfones: Stronger oxidizing conditions or a higher stoichiometry of the oxidant will typically lead to the formation of the sulfone. Reagents such as potassium permanganate or an excess of hydrogen peroxide with a catalyst are effective for this transformation. nih.gov The selective formation of either the sulfoxide or the sulfone is a key aspect of the synthetic utility of thioethers. rsc.org

Table 3: Selective Oxidation of the Sulfanyl Group

Product Typical Oxidizing Agent Conditions
Sulfoxide Hydrogen Peroxide, Oxone Controlled stoichiometry, specific solvents (e.g., ethanol). fao.orgrsc.org
Sulfone Potassium Permanganate, Excess Hydrogen Peroxide Stronger oxidizing conditions. nih.gov

The carbon-sulfur bond in thioethers can be cleaved to generate reactive intermediates that can be trapped by various nucleophiles or electrophiles, allowing for the re-functionalization of the molecule. While transition metal catalysis is often employed for C-S bond activation, metal-free methods have also been developed. Visible light-induced C-S bond cleavage of benzylic thioethers has been reported, proceeding through the formation of a carbocation intermediate under neutral conditions. sigmaaldrich.com Although the octynyl group in this compound is not benzylic, related photoredox strategies could potentially be adapted for C-S bond cleavage in this system.

Reactions Involving Sulfur-Stabilized Intermediates

The presence of the sulfur atom adjacent to the octynyl chain plays a crucial role in directing the reactivity of the triple bond, particularly in reactions proceeding through radical intermediates. The sulfur atom can effectively stabilize an adjacent radical, thereby influencing the regioselectivity of addition reactions. A prominent example is the formation of vinyl sulfides through the radical addition of thiols across the alkyne, a reaction often initiated by light or a radical initiator.

In a typical thiol-yne reaction, a thiyl radical (RS•) adds to the internal alkyne of this compound. The regioselectivity of this addition is governed by the formation of the more stable radical intermediate. The sulfur atom in the starting material can stabilize a radical on the adjacent carbon atom (C1 of the octynyl chain). This leads to the preferential formation of a vinyl sulfide (B99878) where the incoming nucleophile attaches to the carbon atom further from the sulfur.

Table 1: Representative Radical Additions to this compound This table presents hypothetical yet chemically plausible outcomes for radical addition reactions, based on established principles of alkynyl sulfide reactivity.

Radical SourceReagentProductRegioselectivity
Thiyl RadicalThiophenol(E/Z)-1-phenyl-2-(phenylthio)oct-2-eneHigh
Halogen RadicalN-Bromosuccinimide (NBS)1-bromo-2-(phenylthio)oct-2-eneHigh

Reactivity of the Phenyl Ring

The phenyl group of this compound is susceptible to functionalization through various aromatic substitution reactions. The sulfanyl group (-S-R) attached to the ring significantly influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

The sulfanyl moiety is an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This directing effect is attributed to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediates formed during ortho and para attack. Steric hindrance from the bulky octynyl-sulfanyl side chain may influence the ortho:para ratio, often favoring para substitution.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound This table illustrates the expected major products of common EAS reactions, reflecting the directing effect of the sulfanyl group.

ReactionElectrophileReagentsMajor Product(s)
NitrationNO₂+HNO₃, H₂SO₄1-nitro-4-[(oct-2-yn-1-yl)sulfanyl]benzene
HalogenationBr⁺Br₂, FeBr₃1-bromo-4-[(oct-2-yn-1-yl)sulfanyl]benzene
Friedel-Crafts AcylationR-C=O⁺Acetyl chloride, AlCl₃1-[4-[(oct-2-yn-1-yl)sulfanyl]phenyl]ethan-1-one

Directed Ortho-Metalation and Subsequent Functionalization

The sulfur atom of the sulfanyl group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position of the phenyl ring by a strong organolithium base, such as n-butyllithium. This process, known as directed ortho-metalation (DoM), generates a lithiated intermediate that can then be quenched with a variety of electrophiles to introduce a functional group specifically at the position adjacent to the sulfanyl substituent. This methodology provides a powerful tool for the regioselective synthesis of ortho-substituted derivatives.

Table 3: Functionalization via Directed Ortho-Metalation of this compound This table provides examples of electrophiles that can be used to functionalize the ortho-lithiated intermediate, leading to a range of substituted products.

BaseElectrophileReagentProduct
n-BuLi/TMEDASilylating AgentTrimethylsilyl chloride (TMSCl)1-[(oct-2-yn-1-yl)sulfanyl]-2-(trimethylsilyl)benzene
n-BuLi/TMEDACarbonyl CompoundBenzaldehyde2-[(oct-2-yn-1-yl)sulfanyl]phenylmethanol
n-BuLi/TMEDAAlkylating AgentMethyl iodide1-methyl-2-[(oct-2-yn-1-yl)sulfanyl]benzene

Detailed Mechanistic Pathway Elucidation for Key Transformations

Understanding the mechanistic underpinnings of the reactions of this compound is crucial for predicting and controlling its chemical behavior.

Mechanism of Radical Addition to the Alkyne: The thiol-yne reaction, a key transformation involving a sulfur-stabilized intermediate, proceeds via a radical chain mechanism:

Initiation: A radical initiator abstracts a hydrogen atom from the thiol (R'SH) to generate a thiyl radical (R'S•).

Propagation:

The thiyl radical adds to the alkyne of this compound. This addition occurs in a regioselective manner to form the more stable vinyl radical intermediate, with the radical center being stabilized by the adjacent sulfur atom of the original molecule.

The resulting vinyl radical abstracts a hydrogen atom from another molecule of the thiol, regenerating the thiyl radical and forming the vinyl sulfide product.

Termination: Two radicals combine to terminate the chain reaction.

Mechanism of Electrophilic Aromatic Substitution: The electrophilic aromatic substitution on the phenyl ring follows a well-established two-step mechanism:

Formation of the Sigma Complex (Arenium Ion): The π electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. For this compound, attack at the ortho and para positions results in arenium ions where one of the resonance structures receives additional stabilization from the lone pairs of the sulfur atom.

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Mechanism of Directed Ortho-Metalation: The directed ortho-metalation is driven by the coordination of the organolithium reagent to the heteroatom of the directing group:

Coordination: The lithium atom of the organolithium reagent (e.g., n-BuLi) coordinates to the sulfur atom of the sulfanyl group. This brings the organolithium into close proximity to the ortho proton.

Deprotonation: The alkyl group of the organolithium acts as a strong base, abstracting the proximate ortho proton to form an aryllithium intermediate. This step is often facilitated by the presence of a chelating agent like tetramethylethylenediamine (TMEDA).

Electrophilic Quench: The newly formed aryllithium, a potent nucleophile, reacts with an added electrophile to yield the ortho-functionalized product.

Prospective Applications of Oct 2 Yn 1 Yl Sulfanyl Benzene in Advanced Synthetic Chemistry and Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

The combination of the phenylthio and octynyl moieties in [(Oct-2-yn-1-yl)sulfanyl]benzene makes it a valuable synthon for the construction of complex molecular architectures. The sulfur atom can influence the reactivity of the alkyne, and both functionalities can be manipulated to introduce further chemical diversity.

Precursor for the Synthesis of Functionalized Heterocyclic Systems

Alkynyl sulfides are well-established precursors for the synthesis of a variety of sulfur-containing heterocycles, with thiophenes being a prominent example. mdpi.comrroij.com The intramolecular cyclization of appropriately substituted aryl alkynyl sulfides can lead to the formation of benzo[b]thiophenes and other related fused systems. mdpi.com For instance, the reaction of aryl alkynyl sulfides with certain reagents can trigger a domino reaction involving cyclization to form polycyclic thio-heterocycles. acs.org

The general strategy often involves the activation of the alkyne by an electrophile, followed by the intramolecular nucleophilic attack of the sulfur atom. nih.gov Alternatively, metal-catalyzed cycloisomerization reactions provide an atom-economical route to these heterocyclic systems. researchgate.net In the context of this compound, the long alkyl chain could be further functionalized either before or after the cyclization, leading to a diverse range of substituted thiophene (B33073) derivatives. These functionalized thiophenes are of interest due to their presence in many biologically active compounds and organic materials. rroij.comresearchgate.net

Table 1: Examples of Heterocycle Synthesis from Alkynyl Sulfides

Starting Material ClassReagent/CatalystProduct HeterocycleReference
Aryl alkynyl sulfidesCobalt(I) catalyst, 1,3-dienesDihydroaromatic vinyl sulfides acs.org
Aryl alkynyl sulfidesIPy2BF4Polycyclic thia-heterocycles acs.org
1-Mercapto-3-yn-2-olsPd-catalystSubstituted thiophenes mdpi.com
4-en-1-yn-3-yl acetatesKSAc, base2,4-disubstituted thiophenes mdpi.com

Intermediate for the Construction of Natural Product Cores or Analogs

While a direct application of this compound in the total synthesis of a specific natural product is not prominently documented, the structural motifs it can generate are found in various natural products. Many biologically active compounds contain sulfur and long alkyl chains. nih.gov The functional group transformations available to alkynyl sulfides make them attractive intermediates for the synthesis of complex molecules. For example, the controlled reduction of the alkyne to either a cis- or trans-alkene, or its complete saturation to an alkyl chain, coupled with modifications of the phenylthio group, offers a pathway to a variety of molecular skeletons.

The long alkyl chain in this compound is a feature found in many lipid-soluble natural products. The ability to introduce this chain via a stable yet reactive precursor like an alkynyl sulfide (B99878) provides a strategic advantage in multi-step syntheses.

Integration into Polymer and Materials Science Applications

The presence of a reactive alkyne and a polarizable sulfur atom makes this compound an interesting candidate for the development of new polymers and materials with tailored properties.

Role in Click Chemistry for Polymer Modification and Network Formation

The thiol-yne reaction, a cornerstone of click chemistry, involves the addition of a thiol to an alkyne. rsc.orgd-nb.inforesearchgate.net This reaction can proceed via a radical-mediated or a nucleophilic pathway and can lead to either mono-addition, forming a vinyl sulfide, or a double addition, resulting in a dithioether. This compound, with its internal alkyne, can participate in such reactions.

This chemistry is particularly useful for polymer synthesis and modification. For instance, if this compound were to be copolymerized with a dithiol, a linear or cross-linked polymer network could be formed. rsc.orgd-nb.info The resulting polyvinyl sulfide materials are known to possess interesting properties. rsc.org The thiol-yne reaction is also a powerful tool for the surface functionalization of materials and the synthesis of dendrimers and other complex polymer architectures. rsc.orgmdpi.com The long alkyl chain of this compound would impart flexibility and hydrophobicity to the resulting polymers.

Table 2: Features of Thiol-Yne Click Chemistry for Polymer Science

FeatureDescriptionReference
High Efficiency Reactions proceed to high conversion under mild conditions. rsc.orgd-nb.info
Versatility Can be used for polymerization, cross-linking, and surface modification. rsc.orgmdpi.com
Tunable Properties The properties of the resulting polymers can be tuned by the choice of monomers. d-nb.inforsc.org
Network Formation Di- or multi-functional alkynes and thiols can form complex polymer networks. rsc.org

Potential in the Development of High Refractive Index Materials or Optical Polymers

Polymers containing sulfur and aromatic rings are known to exhibit high refractive indices (n). nih.govacs.orgnih.gov This is attributed to the high molar refraction of sulfur and the high polarizability of the phenyl group. The Lorentz-Lorenz equation demonstrates the relationship between the refractive index, molar refractivity, and molar volume of a material. By incorporating atoms and functional groups with high molar refractivity, such as sulfur and aromatic rings, it is possible to design polymers with high refractive indices. nih.govacs.org

Table 3: Refractive Indices of Selected Sulfur-Containing Polymers

Polymer TypeRefractive Index (n)Reference
Polyvinyl sulfide1.68–1.75 rsc.org
Diphenyl sulfide photopolymer> 1.63 mdpi.com
Poly(phenylene sulfide) derivativeup to 1.744 nih.gov
Polyphosphazenes with biphenyl (B1667301) groupsup to 1.686 dtic.mil

Development as a Ligand or Ligand Precursor in Homogeneous Catalysis

The sulfur atom in this compound possesses lone pairs of electrons and can therefore act as a ligand, coordinating to transition metals. nih.govacs.org The presence of the alkyne functionality in the same molecule opens up possibilities for the design of hemilabile ligands, where the alkyne can also coordinate to the metal center, potentially influencing the catalytic activity and selectivity.

While aryl sulfides have been historically considered as potential catalyst poisons, numerous examples now exist where transition metal complexes with sulfur-containing ligands exhibit excellent catalytic activity in a variety of transformations, including cross-coupling reactions. nih.gov The electronic properties of the sulfur atom can be tuned by the substituents on the aromatic ring, which in turn can influence the properties of the metal center.

Furthermore, the alkyne group in this compound can be chemically modified to introduce other donor atoms, leading to the formation of multidentate ligands. numberanalytics.com For instance, the addition of a phosphine (B1218219) or an amine to the alkyne could generate bidentate or tridentate ligands. The long alkyl chain could also be exploited to enhance the solubility of the resulting metal complexes in non-polar solvents, which can be advantageous in certain catalytic processes. The development of such novel ligands is a continuous effort in the field of homogeneous catalysis to achieve more efficient and selective chemical transformations. researchgate.net

Investigation of Coordination Chemistry with Transition Metals

The bifunctional nature of this compound, possessing both a soft sulfur donor and a π-system in the alkyne, makes it a potentially versatile ligand for a variety of transition metals. The coordination behavior would likely depend on the nature of the metal center, its oxidation state, and the other ligands present in the coordination sphere.

The sulfur atom of the thioether group is a soft donor and would be expected to coordinate readily to soft transition metals such as palladium(II), platinum(II), gold(I), and copper(I). bohrium.comrsc.org The alkyne group can also coordinate to transition metals, acting as a two-electron donor. acs.orgbohrium.com This coordination typically involves the π-orbitals of the carbon-carbon triple bond. acs.orgbohrium.com

It is conceivable that this compound could act as a bidentate ligand, coordinating to a single metal center through both the sulfur atom and the alkyne. This would lead to the formation of a chelate ring, the stability of which would depend on its size and the conformational flexibility of the octynyl chain. Alternatively, the ligand could act as a bridging ligand, with the sulfur and alkyne coordinating to two different metal centers, potentially leading to the formation of coordination polymers or metal clusters. rsc.org

The coordination of the alkyne to a transition metal is known to activate the triple bond, making it more susceptible to nucleophilic attack or other transformations. acs.org Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would be crucial in characterizing the coordination modes of this compound. A decrease in the C≡C stretching frequency in the IR spectrum and a shift in the signals of the alkynyl protons and carbons in the NMR spectrum upon coordination would provide evidence for the interaction of the alkyne with the metal center.

Evaluation of Catalytic Performance in Model Reactions (excluding specific product performance)

Transition metal complexes bearing thioether and/or alkyne ligands are known to be active catalysts in a variety of organic transformations. bohrium.comacs.org While no catalytic studies have been reported for complexes of this compound, we can speculate on its potential catalytic performance in model reactions based on the known reactivity of related systems.

The thioether functionality can stabilize metal centers in various oxidation states, which is a key requirement for many catalytic cycles. bohrium.com For instance, palladium complexes with thioether ligands have been employed in cross-coupling reactions. nih.gov Therefore, a palladium complex of this compound could potentially be evaluated in model cross-coupling reactions, such as the Suzuki or Sonogashira coupling. The focus of such an investigation would be on catalyst stability, turnover number, and turnover frequency, rather than the specific yield of a particular product.

The presence of the alkyne group within the ligand structure could also influence the catalytic activity. The alkyne could play a role in the catalytic cycle itself, for example, through insertion reactions. Alternatively, the coordination of the alkyne could modulate the electronic properties of the metal center, thereby affecting its catalytic performance.

To evaluate the catalytic performance, a model reaction would be chosen, and the reaction progress would be monitored over time to determine the initial reaction rate. The influence of various reaction parameters, such as temperature, solvent, and catalyst loading, on the reaction rate would be systematically investigated. This would allow for a fundamental understanding of the catalytic potential of transition metal complexes of this compound.

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